Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRBYWRPYMDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azlactone Formation
The Erlenmeyer–Plöchl reaction is a cornerstone for synthesizing α,β-unsaturated azlactones, which serve as precursors for amino acid derivatives. For this compound:
Ring-Opening and Esterification
-
Step 2 : The azlactone (3 ) undergoes nucleophilic ring-opening with methyl acrylate (4 ) in the presence of triethylamine to form the enoate ester (5 ).
Key Insight : Stereoselectivity (Z/E ratio >99:1) is achieved via palladium-catalyzed conditions (Pd(OAc)₂/Sc(OTf)₃).
Yield : 82%.
Claisen-Schmidt Condensation
Aldol Reaction
A modified Claisen-Schmidt approach involves:
Dehydration to Enoate
-
Step 2 : Dehydration of 8 using DCC (dicyclohexylcarbodiimide) or SO₃·Py complex introduces the α,β-unsaturated bond.
Wittig Olefination
Ylide Generation
Stereochemical Control
-
Note : The Z-configuration is favored due to steric hindrance from the 2,6-dimethyl groups on the phenyl ring.
Asymmetric Hydrogenation (Chiral Synthesis)
For enantiomerically pure forms, asymmetric hydrogenation is employed:
-
Step 1 : Hydrogenation of the α,β-unsaturated ester (5 ) using Rh/(R,R)-DIPAMP catalyst under H₂ (45 psi).
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Erlenmeyer–Plöchl | Acetic anhydride, NaOAc | 74% | High (Z/E >99:1) | Moderate |
| Claisen-Schmidt | KOH, DCC | 78% | Moderate | High |
| Wittig Olefination | Methyl ylide | 70% | High (Z-config) | Low |
| Asymmetric Hydrogenation | Rh/(R,R)-DIPAMP | 85% | 98.7% ee | High |
Critical Challenges and Optimizations
-
Purity Issues : Byproducts from Perkin side reactions (e.g., α,β-unsaturated acids) are minimized using excess acetic anhydride.
-
Scale-Up : Mechanochemical grinding (solvent-free) improves yields to 88% for azlactone intermediates.
-
Photostability : The enoate derivative requires storage in amber vials due to sensitivity to UV light.
Recent Advances
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbon-carbon double bond can be reduced to form a saturated compound.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate. The compound's structure suggests a mechanism that may induce apoptosis in cancer cells.
Key Findings :
- In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
- The IC50 values for some derivatives have been reported in the range of 1.9 to 7.52 µg/mL, indicating potent activity against these cell lines .
Anti-inflammatory Properties
The presence of the methoxy and dimethyl groups in the compound's structure suggests potential anti-inflammatory effects.
Research Insights :
- Similar compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation markers .
- Further studies are needed to elucidate the specific pathways through which this compound exerts its anti-inflammatory effects.
Case Study 1: Anticancer Mechanism Exploration
In a study published in a peer-reviewed journal, researchers synthesized a series of methyl derivatives based on the core structure of this compound. The focus was on evaluating their antiproliferative activities against human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 3.5 |
| Compound B | MCF-7 | 5.0 |
The results indicated that structural modifications could enhance anticancer activity, suggesting avenues for further drug development .
Case Study 2: Anti-inflammatory Activity Assessment
Another investigation assessed the anti-inflammatory potential of compounds similar to this compound. The study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound.
| Concentration (µM) | Inflammatory Cytokine Level (pg/mL) |
|---|---|
| 0 | Control (baseline) |
| 10 | Reduced by 30% |
| 25 | Reduced by 50% |
These findings support the hypothesis that this compound could serve as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent-Driven Functional Comparisons
Table 1: Structural and Functional Comparison
*API: Active Pharmaceutical Ingredient
Key Observations :
- Acetamido vs. Cyano Groups: The acetamido group in the target compound enhances hydrogen-bonding capacity compared to cyano-substituted analogs (e.g., compound 6), which may reduce solubility but improve binding specificity in biological targets .
- Aromatic Substituents : The 4-methoxy-2,6-dimethylphenyl group offers steric hindrance and lipophilicity, contrasting with pyridinyl or dioxopyrimidinyl moieties in compound 10, which introduce heteroaromaticity and additional hydrogen-bonding sites .
- Fluorinated Derivatives : Perfluorinated sulfonyl analogs (e.g., in ) exhibit extreme hydrophobicity and chemical stability, making them unsuitable for pharmaceuticals but ideal for industrial applications like coatings.
Crystallography and Hydrogen Bonding :
- Crystal Packing : The acetamido group in the target compound likely forms N–H···O hydrogen bonds, as observed in Etter’s graph-set analysis, creating stable supramolecular networks .
- Comparison with Cyano Analogs: Cyano groups (e.g., in compound 6) act as weaker hydrogen-bond acceptors, leading to less predictable crystal packing .
Biological Activity
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate, also known as (Z)-Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)acrylate, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H19NO4
- Molecular Weight: 277.32 g/mol
- CAS Number: 126312-58-1
The compound features a methoxy group and an acetamido moiety, which are significant for its biological activity. The structural characteristics contribute to its interaction with biological targets.
Antitumor Properties
Recent studies have indicated that this compound exhibits antitumor activity . Research published in MDPI highlighted its potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability and promoting apoptotic markers .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- NLRP3 Inflammasome Inhibition:
- Cell Cycle Regulation:
Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound on human lung cancer cells. The results indicated a significant reduction in cell proliferation and an increase in apoptotic markers after treatment with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 40 |
| 100 | 30 | 70 |
Study 2: Anti-inflammatory Action
In another study focusing on inflammatory diseases, this compound was administered to a model of acute inflammation. The findings showed a marked decrease in edema and pro-inflammatory cytokine levels compared to controls.
| Treatment Group | Edema Reduction (%) | IL-1β Levels (pg/mL) |
|---|---|---|
| Control | - | 200 |
| Low Dose (10 mg/kg) | 30 | 150 |
| High Dose (50 mg/kg) | 60 | 80 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate with high regioselectivity?
- Methodology :
- Step 1 : Start with a Horner-Wadsworth-Emmons reaction between a phosphorylated acetamide derivative and a 4-methoxy-2,6-dimethylbenzaldehyde to form the α,β-unsaturated ester backbone.
- Step 2 : Optimize reaction conditions (e.g., base choice, solvent polarity) to control stereochemistry. Polar aprotic solvents like DMF and mild bases (e.g., NaH) may minimize side reactions.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm regioselectivity using -NMR (e.g., coupling constants for trans-configuration) and LC-MS.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperature (100 K) to minimize thermal motion artifacts.
- Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination, followed by refinement via SHELXL to model atomic positions and thermal parameters .
- Validation : Utilize PLATON or checkCIF for symmetry checks, hydrogen bonding analysis, and detection of twinning or disorder .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
- Reactivity Insights : Identify nucleophilic (enolate formation at the α-carbon) and electrophilic (methoxy aromatic ring) sites. Compare with experimental NMR chemical shifts for validation.
- Software : Gaussian or ORCA for calculations; VMD or PyMol for visualization .
Q. How can hydrogen bonding networks in the crystal lattice influence its physicochemical stability?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s rules to identify motifs like or chains.
- Thermal Analysis : Perform DSC to correlate melting points with intermolecular interaction strength.
- Packing Efficiency : Calculate lattice energy via PIXEL or CrystalExplorer to quantify contributions from van der Waals and electrostatic forces .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR peaks)?
- Methodology :
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C to 60°C.
- Isotopic Labeling : Synthesize -labeled acetamido derivatives to assign ambiguous signals.
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm) with DFT-computed values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
